molecular formula C15H19N3O2 B7510816 3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione

3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione

カタログ番号: B7510816
分子量: 273.33 g/mol
InChIキー: GZWBLDYGBZLLRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione, also known as Ro 20-1724, is a potent and selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzyme. The PDE enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in many cellular signaling pathways. Ro 20-1724 has been widely used in scientific research to study the role of PDE enzymes in various physiological and pathological processes.

作用機序

3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione 20-1724 selectively inhibits PDE4 enzyme, which is predominantly expressed in immune cells, smooth muscle cells, and brain cells. PDE4 enzyme hydrolyzes cAMP, which is involved in the regulation of immune responses, smooth muscle relaxation, and neuronal signaling. By inhibiting PDE4 enzyme, this compound 20-1724 can increase intracellular levels of cAMP, which can lead to the activation of PKA and subsequent cellular responses.
Biochemical and physiological effects:
This compound 20-1724 has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, modulation of immune responses, and anti-inflammatory effects. This compound 20-1724 has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

実験室実験の利点と制限

3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione 20-1724 is a potent and selective inhibitor of PDE4 enzyme, which makes it a valuable tool for investigating the role of PDE enzymes in various physiological and pathological processes. However, this compound 20-1724 has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful dose-response experiments should be performed to determine the optimal concentration of this compound 20-1724 for each experimental system.

将来の方向性

3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione 20-1724 has potential applications in the treatment of various diseases, including cardiovascular diseases, inflammation, cancer, and neurological disorders. Future research directions could include the development of more potent and selective PDE4 inhibitors, the investigation of the role of PDE4 isoforms in different cell types and tissues, and the evaluation of the therapeutic potential of PDE4 inhibitors in animal models of disease.

合成法

3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione 20-1724 can be synthesized by several methods, including the reaction of 5,5-dimethylimidazolidine-2,4-dione with 2-(2,3-dihydroindol-1-yl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 5,5-dimethylimidazolidine-2,4-dione with 2-(2,3-dihydroindol-1-yl)ethylisocyanate.

科学的研究の応用

3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione 20-1724 has been extensively used in scientific research to investigate the role of PDE enzymes in various physiological and pathological processes, including cardiovascular diseases, inflammation, cancer, and neurological disorders. This compound 20-1724 has been shown to increase intracellular levels of cAMP and cGMP, which can lead to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. The activation of these kinases can result in various cellular responses, such as vasodilation, inhibition of platelet aggregation, and modulation of immune responses.

特性

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-15(2)13(19)18(14(20)16-15)10-9-17-8-7-11-5-3-4-6-12(11)17/h3-6H,7-10H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWBLDYGBZLLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCN2CCC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。